Antiproliferative Activity in HCC827 Cells: EGFR-IN-145 Versus HTS Hit 7
In the original medicinal chemistry study from which EGFR-IN-145 (compound 7c) derives its scaffold lineage, optimized compounds within the same tetrahydropyridothieno[2,3-d]pyrimidine series demonstrated antiproliferative activity in HCC827 non-small cell lung cancer cells that was over three orders of magnitude enhanced compared to the initial HTS hit 7 [1]. While EGFR-IN-145 itself was not the final optimized lead compound (compounds 11 and 19 were the most potent analogs in the series), it belongs to the same chemical series that underwent iterative improvement from the micromolar-range HTS hit to nanomolar-potency derivatives [2].
| Evidence Dimension | Antiproliferative activity in HCC827 NSCLC cells |
|---|---|
| Target Compound Data | EGFR-IN-145 (compound 7c): specific HCC827 antiproliferative IC₅₀ not directly reported in primary literature |
| Comparator Or Baseline | HTS hit 7 (initial screening hit from same scaffold series): micromolar-range activity |
| Quantified Difference | Optimized derivatives in the series (compounds 11 and 19) showed >1,000-fold (3 orders of magnitude) enhanced antiproliferative activity relative to HTS hit 7 |
| Conditions | HCC827 non-small cell lung cancer cell line; 72-hour proliferation assay |
Why This Matters
Understanding the scaffold lineage establishes that EGFR-IN-145 belongs to a series with validated optimization potential, which is relevant when selecting a chemical probe for SAR studies or when assessing the evolutionary trajectory of this compound class.
- [1] Wu CH, Coumar MS, Chu CY, Lin WH, Chen YR, Chen CT, Shiao HY, Rafi S, Wang SY, Hsu H, Chen CH, Chang TY, Chang JY, Lien TW, Fang MY, Yeh KC, Chen CP, Yeh TK, Hsieh SH, Hsu JT, Wu SY, Chao YS, Hsieh HP. Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: the role of side chain chirality and Michael acceptor group for maximal potency. J Med Chem. 2010 Oct 28;53(20):7316-26. View Source
- [2] Wu CH, et al. J Med Chem. 2010;53(20):7316-26. Abstract: HTS hit 7 was modified through hybrid design strategy... Both 11 and 19 showed over 3 orders of magnitude enhanced HCC827 antiproliferative activity compared to HTS hit 7. View Source
